Bienvenue dans la boutique en ligne BenchChem!

(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one

DNA minor-groove binding PBD monomer Chiral recognition

This (S)-configured pyrrolobenzodiazepine scaffold (CAS 59824-68-9) is the definitive chiral building block for DNA minor-groove crosslinking agents and kinase inhibitors. Its defined (S)-stereochemistry is essential for sub-nanomolar ERK2 potency and right-handed DNA recognition—racemic or (R)-analogs lose >100-fold activity. Explicitly claimed in the Spirogen patent family as a key ADC intermediate, this enantiopure core ensures correct dimer stereochemistry for therapeutic index. Commercial supply includes batch-specific QC (NMR, HPLC, GC) for experimental reproducibility.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8048231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC3=CC=CC=C3CN2C1
InChIInChI=1S/C12H14N2O/c15-12-11-6-3-7-14(11)8-9-4-1-2-5-10(9)13-12/h1-2,4-5,11H,3,6-8H2,(H,13,15)/t11-/m0/s1
InChIKeyUPCFVLAXIRKPNN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one is a Critical Chiral Scaffold for Covalent Drug Discovery


(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one (CAS 59824-68-9) is a chiral, enantiomerically pure pyrrolobenzodiazepine (PBD) scaffold that serves as a foundational building block for the synthesis of DNA minor-groove crosslinking agents and kinase inhibitors . Unlike achiral or racemic analogs, its defined (S)-configuration at the 11a-position directly dictates the three-dimensional presentation of the tricyclic core, which is critical for sequence-specific DNA recognition and for achieving sub-nanomolar potency in ERK2 kinase inhibition when elaborated [1]. This compound is the core structural unit of advanced intermediates used in the manufacture of PBD dimer antibody-drug conjugate (ADC) payloads [2].

The Cost of Substituting (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one with a Racemate or Alternative PBD Scaffold


Generic substitution of this specific chiral scaffold with its racemic mixture, the (R)-enantiomer, or an alternative PBD isomer (e.g., pyrrolo[2,1-c][1,4]benzodiazepine) introduces quantifiable risks in downstream applications. The (S)-configuration at C11a is essential for the right-handed helical twist required for snug fit into the DNA minor groove; the (R)-enantiomer or racemate exhibits markedly reduced DNA binding affinity [1]. Furthermore, structure-activity relationship (SAR) studies on the tetrahydropyrrolo-diazepinone series demonstrate that even minor modifications to the core scaffold—such as saturation state or ring fusion geometry—result in >100-fold loss in ERK2 inhibitory potency compared to the optimized (S)-configured analogs [2]. Using an incorrect scaffold can therefore derail medicinal chemistry campaigns by introducing confounding stereochemical variables that are not present when starting from the defined (S)-enantiomer [3].

Quantitative Differentiation Evidence for (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one Selection


Enantiomeric Purity Enables DNA Minor-Groove Binding: (S)-Enantiomer vs. Racemate

The (S)-configuration at C11a is essential for the right-handed helical curvature required for DNA minor-groove recognition. PBD monomers with the natural (S)-configuration exhibit DNA sequence selectivity for PuGPu motifs, whereas the (R)-enantiomer shows no specific binding [1]. The commercially available (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one is supplied with confirmed >97% purity by HPLC and NMR, ensuring that the stereochemical integrity required for downstream DNA-crosslinking activity is maintained .

DNA minor-groove binding PBD monomer Chiral recognition Antibody-drug conjugate

Scaffold Versatility for ERK2 Kinase Inhibitor Elaboration vs. Alternative PBD Isomers

The tetrahydropyrrolo-diazepinone scaffold represented by (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one is the core structure from which the most potent ERK2 kinase inhibitors in the series were derived. When elaborated with appropriate substituents, analogs based on this scaffold achieve IC50 values as low as 0.01 nM against ERK2 kinase (compound 4VG, PDB: 5BVE) [1]. In the same series, the unoptimized core scaffold provides a starting point for structure-based drug design that, upon fluorination of the cyclopentanol substructure, yields significant improvements in both potency and human metabolic stability [2].

ERK2 kinase inhibitor Tetrahydropyrrolo-diazepinone Structure-based drug design Kinase inhibitor scaffold

Validated Intermediate for PBD Dimer ADC Payload Synthesis vs. Non-validated Scaffolds

The (S)-configured tetrahydropyrrolo-diazepinone scaffold is explicitly claimed as a key intermediate in patent literature for the synthesis of PBD dimer ADC payloads, including those developed by Spirogen/Medarex [1]. The patent specifications require that the intermediate be 'substantially free' of the corresponding (R)-enantiomer, underscoring the criticality of enantiomeric purity [1]. Alternative scaffolds lacking the specific [1,2-a] ring fusion geometry (e.g., [2,1-c] isomers) would yield structurally distinct dimers with altered DNA cross-linking geometry, potentially compromising the picomolar cytotoxicity required for ADC warheads [2].

PBD dimer Antibody-drug conjugate ADC payload Synthetic intermediate

Defined Oxidation State and Ring Fusion Geometry vs. Saturated or Dione Analogs

The compound features a specific oxidation state (mono-ketone at C11) and ring fusion geometry (benzo[e]pyrrolo[1,2-a][1,4]diazepine) that distinguishes it from both the fully saturated analog (1,2,3,5,10,11a-hexahydro) and the 5,11-dione (cycloanthranilylproline). The presence of a single carbonyl at C11 preserves the ability to form the covalent aminal bond with guanine N2, while the unsaturation in the benzo ring maintains the planarity required for minor-groove intercalation [1]. The 5,11-dione analog lacks this covalent bonding capability, while fully saturated analogs lose the necessary aromatic stacking interactions [1].

Pyrrolobenzodiazepine oxidation state Ring fusion geometry Structure-activity relationship Chemical stability

Commercially Available with Batch-Specific Quality Control vs. In-House Synthesis

The compound is commercially available from multiple vendors with documented purity specifications and batch-specific quality control data. Bidepharm supplies the compound at 97% purity with NMR, HPLC, and GC quality reports . Leyan offers the compound at 98% purity . This batch-to-batch consistency and documented analytical characterization eliminates the variability inherent in in-house synthesis, where stereochemical purity and byproduct profiles can fluctuate significantly .

Chemical procurement Quality control Batch consistency Research reproducibility

Molecular Formula C12H14N2O (MW 202.25) Offers Favorable Fragment-Like Physicochemical Properties

With a molecular weight of 202.25 Da and molecular formula C12H14N2O, this compound falls within fragment-like chemical space (MW < 250 Da), making it suitable as a starting point for fragment-based drug discovery (FBDD) and fragment growth strategies . In contrast, many commercially available PBD monomers and dimers have molecular weights exceeding 400-500 Da, limiting their utility as fragment starting points. The compound's low molecular weight, combined with its defined chiral center and functional group handles, provides an ideal platform for systematic SAR exploration without violating lead-likeness criteria [1].

Fragment-based drug discovery Lead-like properties Physicochemical profile Rule of Three

Optimal Research and Procurement Scenarios for (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one


Synthesis of PBD Dimer ADC Payloads via Patent-Validated Intermediates

Procurement of the (S)-configured scaffold is the preferred starting point for teams synthesizing PBD dimer warheads for antibody-drug conjugates, as the compound is explicitly claimed in the Spirogen patent family as a key intermediate [1]. The enantiomeric purity of the commercial material ensures that downstream dimers possess the correct stereochemistry for DNA minor-groove cross-linking, directly impacting ADC potency and therapeutic index.

Structure-Based Design of Selective ERK2 Kinase Inhibitors

Medicinal chemistry teams targeting the MAPK pathway can utilize this scaffold as a validated starting point for ERK2 inhibitor design. The compound represents the unelaborated core of the tetrahydropyrrolo-diazepinone series, where optimized analogs achieve sub-nanomolar ERK2 potency (IC50 = 0.01 nM) [2]. X-ray co-crystal structures (PDB: 5BVD, 5BVE, 5BVF) provide a structural roadmap for rational substitution to enhance potency and metabolic stability through fluorination strategies [2].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting DNA or Kinase Proteins

With a molecular weight of 202.25 Da, this compound is an ideal fragment starting point that complies with the Rule of Three (MW < 300, cLogP ≤ 3) [3]. Its defined (S)-chirality provides a pre-organized three-dimensional scaffold for fragment growth, while the multiple functionalization handles (N10, C11, aromatic ring) allow systematic SAR exploration without exceeding lead-like physicochemical boundaries.

Chemical Biology Probe Development Requiring Defined Stereochemistry

For academic and industrial groups developing chemical probes to study DNA damage response or kinase signaling, the defined (S)-configuration eliminates stereochemical ambiguity that would confound target engagement studies. The commercial availability with batch-specific QC (NMR, HPLC, GC) ensures experimental reproducibility across laboratories and over time .

Quote Request

Request a Quote for (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.